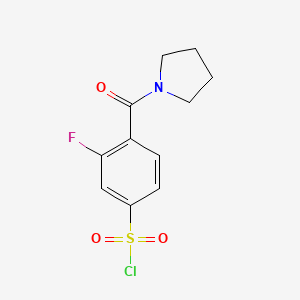
Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate
Übersicht
Beschreibung
“Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate” is a synthetic organic compound with a molecular formula of C11H13ClO4 . It is also known as Methyl glycidate.
Synthesis Analysis
The synthesis of such compounds often involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate” consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 4 oxygen atoms . The molecular weight is 244.67 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in drug development. The presence of the dimethoxyphenyl group can be leveraged to create complex structures that are often found in pharmaceuticals .
Development of Anti-Cancer Agents
The dimethoxyphenyl moiety is a common feature in molecules with anti-cancer properties. Researchers utilize Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate to synthesize novel compounds that can be tested for cytotoxic activities against cancer cell lines .
Creation of Anti-Inflammatory Drugs
Compounds derived from Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate have potential applications in the development of anti-inflammatory drugs. The modification of its structure allows for the production of molecules that can inhibit inflammatory pathways .
Agricultural Chemical Research
In agriculture, this compound can be used to create pesticides and herbicides. Its chemical structure can be altered to produce substances that target specific pests or weeds without harming crops .
Material Science Applications
Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate can be used in material science for the synthesis of organic compounds that have specific optical properties. These materials can be used in the production of OLEDs or as photoinitiators .
Neuropharmacological Studies
The compound’s structure is similar to that of various neurotransmitters, making it a valuable tool in the study of neuropharmacology. It can be used to synthesize analogs that interact with brain receptors .
Environmental Chemistry
Researchers can use Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate to develop compounds that can remove or neutralize pollutants. These compounds can be used in water treatment or air purification processes .
Chemical Education
Due to its reactivity and the presence of functional groups, this compound is an excellent subject for teaching organic synthesis techniques in academic settings. It provides a practical example of how different chemical reactions are used to create complex molecules .
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-14-8-4-7(5-9(6-8)15-2)10(12)11(13)16-3/h4-6,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNHCMSKBLURNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C(=O)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



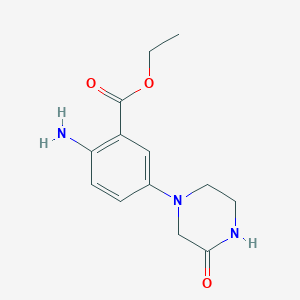
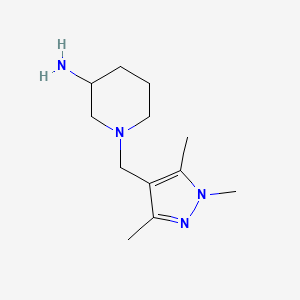
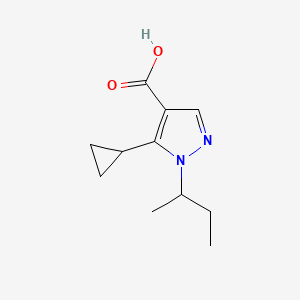
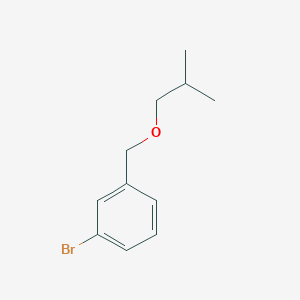

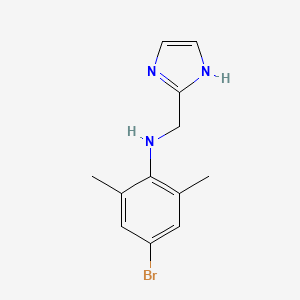
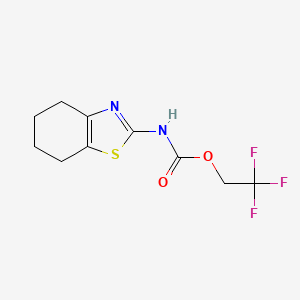


![4-[(Dimethylamino)methyl]-2-nitroaniline](/img/structure/B1444955.png)
![4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B1444956.png)
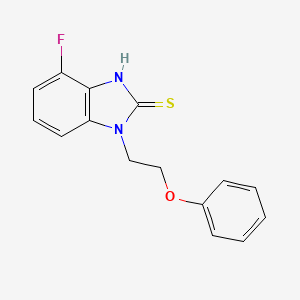
![[2-Amino-1-(2-methylphenyl)propyl]dimethylamine](/img/structure/B1444960.png)
